molecular formula C15H23ClN2O B1662212 Levomilnacipran hydrochloride CAS No. 175131-60-9

Levomilnacipran hydrochloride

Cat. No.: B1662212
CAS No.: 175131-60-9
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-NQQJLSKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Levomilnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder (MDD) in adults . It binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . These transporters are the primary targets of Levomilnacipran, and they play a crucial role in regulating the balance of serotonin and norepinephrine in the brain, which is essential for maintaining mood balance.

Mode of Action

Levomilnacipran works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . This increased availability of serotonin and norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved mood in patients with MDD .

Biochemical Pathways

Levomilnacipran may exert antidepressant effects via upregulating BDNF/TrkB mediated PI3K/Akt/mTOR signaling pathway to improve synaptic plasticity . This pathway is crucial for cell survival and growth, and its activation leads to improved synaptic plasticity, which is often impaired in patients with depression .

Pharmacokinetics

Levomilnacipran has an apparent terminal elimination half-life of approximately 12 hours . It undergoes hepatic metabolism to form inactive metabolites, which are then excreted in the urine . About 58% of an oral dose of Levomilnacipran is excreted in the urine as unchanged drug . These ADME properties impact the bioavailability of Levomilnacipran, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Levomilnacipran’s action include increased expression of postsynaptic dense 95 (PSD-95) and synaptophysin (Syn), proteins involved in synaptic plasticity . Additionally, Levomilnacipran elevates the expression level of brain-derived neurotrophic factor (BDNF), accompanied by increased tyrosine kinase B (TrkB), phosphorylated phosphatidylinositol 3-kinase (PI3K), phosphorylated protein kinase B (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR) . These changes at the molecular and cellular level lead to improved synaptic plasticity and amelioration of depression-like behaviors .

Action Environment

The action, efficacy, and stability of Levomilnacipran can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Levomilnacipran . Therefore, these factors should be considered when prescribing Levomilnacipran.

Biochemical Analysis

Biochemical Properties

Levomilnacipran hydrochloride binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . It is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake .

Cellular Effects

This compound works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . When the reuptake of these neurotransmitters is blocked, they are available in larger concentrations to stimulate nerve cells .

Temporal Effects in Laboratory Settings

This compound causes few serious adverse effects, although long-term safety has not been established . The steady-state concentration of levomilnacipran was dose-proportional when administered at a dose ranging from 25 mg to 300 mg .

Dosage Effects in Animal Models

Various preclinical researches showed the most intense antidepressant effect of levomilnacipran without substantially influencing the animal spontaneous locomotor activity, compared to other antidepressant drugs .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . It undergoes desethylation to form desethyl levomilnacipran (or N-desethyl levomilnacipran) and hydroxylation to form p-hydroxy-levomilnacipran, which are pharmacologically inactive .

Transport and Distribution

This compound is widely distributed, with an apparent volume of distribution ranging from 387 to 473 L . It is eliminated primarily by renal excretion .

Subcellular Localization

As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target transporters on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levomilnacipran hydrochloride involves several steps. One common method starts with the enantioselective synthesis using ®-epichlorohydrin . The process involves the following steps:

Industrial Production Methods

An improved industrial process for the preparation of this compound involves a cost-effective and safe synthesis that avoids the use of 1-phenyl-1-diethylaminocarbonyl-2-chloromethylcyclopropane . This method ensures higher yields and purity of the final product.

Properties

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-NQQJLSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026201
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175131-60-9
Record name Levomilnacipran hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMILNACIPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Levomilnacipran hydrochloride
2-(azidomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Levomilnacipran hydrochloride
Reactant of Route 4
Levomilnacipran hydrochloride
Reactant of Route 5
Levomilnacipran hydrochloride
Reactant of Route 6
Levomilnacipran hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.